molecular formula C24H26O13 B162194 Iridin CAS No. 491-74-7

Iridin

Cat. No.: B162194
CAS No.: 491-74-7
M. Wt: 522.5 g/mol
InChI Key: LNQCUTNLHUQZLR-OZJWLQQPSA-N
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Mechanism of Action

Target of Action

Iridin, a natural flavonoid, primarily targets proteins involved in cell cycle regulation and apoptosis, such as Cdc25C, CDK1, Cyclin B1, and Caspase-3 . It also interacts with proteins involved in the PI3K/AKT signaling pathway .

Mode of Action

This compound interacts with its targets to induce changes in cell behavior. It decreases cell growth and promotes G2/M phase cell cycle arrest by attenuating the expression of Cdc25C, CDK1, and Cyclin B1 proteins . Additionally, this compound triggers apoptotic cell death, which is verified by the increased expression of cleaved Caspase-3 .

Biochemical Pathways

This compound affects several biochemical pathways. It induces G2/M phase cell cycle arrest and extrinsic apoptotic cell death through the PI3K/AKT signaling pathway . It also inhibits the NF-κB and MAPK signaling pathways, which are involved in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice after intravenous administration . The linearity of the method was robust over the concentration range of 2–5,000 ng/mL . The intra-day precision of the analysis was within 15%, the inter-day precision was within 12%, and the accuracy was between 92% and 110% . The recoveries were 65–68%, and the matrix effect was 93–109% .

Result of Action

The action of this compound results in molecular and cellular effects. It suppresses cell proliferation, induces G2/M phase cell cycle arrest, and exhibits Fas-mediated extrinsic apoptotic cell death by inhibiting the PI3K/AKT signaling pathway in AGS cells . It also inhibits the phosphorylation of NF-κB and MAPK proteins and inflammatory cytokines COX-2 and iNOS in LPS-induced L6 cells .

Action Environment

The circulating this compound level is reported to be associated with exercise, obesity, diet, diseases, and exposure to different pharmacological agents . Therefore, these environmental factors can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iridin can be synthesized through various methods, including the extraction from natural sources like Iris species. The extraction process involves using solvents such as methanol and water in specific ratios (e.g., 30:70, v/v) and employing techniques like high-pressure liquid chromatography for identification and quantitation .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Iris species, followed by the extraction and purification of this compound using advanced chromatographic techniques. The concentration of this compound can vary significantly depending on the species and the eco-geographical zones where they are grown .

Chemical Reactions Analysis

Types of Reactions: Iridin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Iridin is unique among isoflavonoids due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its potent anticancer properties and its ability to modulate specific signaling pathways, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCUTNLHUQZLR-OZJWLQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197689
Record name Iridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-74-7
Record name Iridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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